Cas no 30727-18-5 (Ethyl 1-methylpiperidine-2-carboxylate)

Ethyl 1-methylpiperidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 1-methylpiperidine-2-carboxylate
- Ethyl 1-methylpiperidine-2-carboxylate~N-Methylpipecolinic acid ethyl ester
- Ethyl N-methylpipecolinate
- Ethyl 1-Methylpipecolate
- Ethyl 1-methylpipecolinate
- ETHYL 1-METHYL-2-PIPERIDINECARBOXYLATE
- Ethyl Methylpiperidine-2-carboxylate
- Ethyl N-methyl piperidine-2-carboxylate
- methyl piperidine-2-carboxylate
- 1-Methyl-2-piperidinecarboxylic Acid Ethyl Ester
- 1-Methylpipecolic Acid Ethyl Ester
- 1-Methylpipecolinic Acid Ethyl Ester
- 1-Methyl-piperidin-2-carbonsaeure-aethylester
- 1-methyl-piperidine-2-carboxylic acid ethyl ester
- Ethyl 1-Methylpi
- N-Methyl-piperidine-2-carboxylic acid ethyl ester
- Ethyl 1-methyl piperidine-2-carboxylate
- AM20090432
- CS-0030554
- Ethyl 1-methyl-2-piperidinecarboxylate #
- EN300-20571
- Methyl 1-methyl Piperidine-2-carboxylate
- Ethyl1-methylpipecolinate
- 2-Piperidinecarboxylic acid, 1-methyl-, ethyl ester
- 1-methylpipe-ridine-2-carboxylic acid ethyl ester
- AC-22459
- E0864
- SCHEMBL652160
- 2-Carbethoxy-N-methylpiperidine
- AKOS016050386
- AKOS000119936
- NS00050875
- MFCD00006492
- Z104478932
- FT-0625837
- SY023682
- InChI=1/C9H17NO2/c1-3-12-9(11)8-6-4-5-7-10(8)2/h8H,3-7H2,1-2H3
- SB42949
- dl-1-Methylpiperidine-2-carboxylic acid ethyl ester
- 30727-18-5
- W-106931
- A820584
- ZICBNHLULHJETL-UHFFFAOYSA-
- EINECS 250-311-2
- AS-16169
- BBL027588
- STL156911
-
- MDL: MFCD00006492
- インチ: 1S/C9H17NO2/c1-3-12-9(11)8-6-4-5-7-10(8)2/h8H,3-7H2,1-2H3
- InChIKey: ZICBNHLULHJETL-UHFFFAOYSA-N
- ほほえんだ: O=C(C1N(C)CCCC1)OCC
計算された属性
- せいみつぶんしりょう: 171.12600
- どういたいしつりょう: 171.125929
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.97
- ゆうかいてん: No data available
- ふってん: 95°C/16mmHg(lit.)
- フラッシュポイント: 73 ºC
- 屈折率: 1.451-1.454
- PSA: 29.54000
- LogP: 0.97170
- ようかいせい: 使用できません
Ethyl 1-methylpiperidine-2-carboxylate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227-H315-H319
- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45-S24/25
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R34
- セキュリティ用語:S24/25
Ethyl 1-methylpiperidine-2-carboxylate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 1-methylpiperidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20571-0.25g |
ethyl 1-methylpiperidine-2-carboxylate |
30727-18-5 | 95.0% | 0.25g |
$19.0 | 2025-02-20 | |
Enamine | EN300-20571-10.0g |
ethyl 1-methylpiperidine-2-carboxylate |
30727-18-5 | 95.0% | 10.0g |
$22.0 | 2025-02-20 | |
Enamine | EN300-20571-1.0g |
ethyl 1-methylpiperidine-2-carboxylate |
30727-18-5 | 95.0% | 1.0g |
$19.0 | 2025-02-20 | |
Enamine | EN300-20571-2.5g |
ethyl 1-methylpiperidine-2-carboxylate |
30727-18-5 | 95.0% | 2.5g |
$20.0 | 2025-02-20 | |
eNovation Chemicals LLC | D912239-100g |
Ethyl 1-Methylpiperidine-2-carboxylate |
30727-18-5 | 95% | 100g |
$175 | 2024-07-20 | |
Fluorochem | 091878-5g |
Ethyl 1-methylpiperidine-2-carboxylate |
30727-18-5 | 95% | 5g |
£10.00 | 2022-03-01 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0837709435- 100g |
Ethyl 1-methylpiperidine-2-carboxylate |
30727-18-5 | 98%(GC) | 100g |
¥ 761.2 | 2021-05-18 | |
eNovation Chemicals LLC | D379229-50g |
Methyl 1-methyl Piperidine-2-carboxylate |
30727-18-5 | 97% | 50g |
$200 | 2024-05-24 | |
TRC | E817960-5g |
Ethyl Methylpiperidine-2-carboxylate |
30727-18-5 | 5g |
$ 253.00 | 2023-04-14 | ||
Enamine | EN300-20571-0.05g |
ethyl 1-methylpiperidine-2-carboxylate |
30727-18-5 | 95.0% | 0.05g |
$19.0 | 2025-02-20 |
Ethyl 1-methylpiperidine-2-carboxylate 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Ethyl 1-methylpiperidine-2-carboxylateに関する追加情報
Ethyl 1-methylpiperidine-2-carboxylate (CAS No. 30727-18-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 1-methylpiperidine-2-carboxylate, identified by the chemical formula C9H13NO2 and assigned the CAS number 30727-18-5, is a significant intermediate in the synthesis of various pharmaceutical compounds. This compound, characterized by its piperidine core structure modified with an ester group, has garnered considerable attention in recent years due to its versatile applications in drug development.
The structural motif of Ethyl 1-methylpiperidine-2-carboxylate makes it a valuable building block for medicinal chemists. The presence of both the piperidine ring and the ester functionality allows for further chemical modifications, enabling the synthesis of a wide range of bioactive molecules. Its role as a precursor in the preparation of more complex pharmaceutical agents has been well-documented in numerous scientific studies.
In recent years, there has been a surge in research focused on developing novel treatments for neurological and infectious diseases. Ethyl 1-methylpiperidine-2-carboxylate has emerged as a crucial intermediate in several drug candidates targeting these conditions. For instance, its derivatives have been explored as potential inhibitors of enzymes involved in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The piperidine scaffold is particularly attractive due to its ability to mimic natural amino acid structures, thereby enhancing binding affinity to biological targets.
Moreover, Ethyl 1-methylpiperidine-2-carboxylate has found applications in the development of antiviral and antibacterial agents. Researchers have leveraged its structural features to design molecules that disrupt viral replication mechanisms or inhibit bacterial enzymes essential for survival. The ester group provides a reactive site for further functionalization, allowing chemists to tailor the properties of the final compounds to optimize their pharmacological profiles.
The synthesis of Ethyl 1-methylpiperidine-2-carboxylate typically involves multi-step organic reactions, starting from readily available precursors such as piperidine and methyl acetoacetate. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. These improvements have been driven by the demand for high-quality intermediates in pharmaceutical manufacturing.
Recent studies have also highlighted the importance of Ethyl 1-methylpiperidine-2-carboxylate in the development of central nervous system (CNS) drugs. Its derivatives have shown promise as modulators of neurotransmitter systems, offering potential therapeutic benefits for conditions like depression, anxiety, and chronic pain. The ability to fine-tune the chemical structure of these derivatives allows for the optimization of pharmacokinetic and pharmacodynamic properties, ensuring better patient outcomes.
The growing interest in sustainable chemistry has prompted investigations into greener synthetic routes for Ethyl 1-methylpiperidine-2-carboxylate. Researchers are exploring catalytic processes that minimize waste and reduce energy consumption without compromising yield or purity. Such efforts align with global initiatives to promote environmentally responsible pharmaceutical manufacturing practices.
In conclusion, Ethyl 1-methylpiperidine-2-carboxylate (CAS No. 30727-18-5) is a versatile and indispensable intermediate in modern pharmaceutical synthesis. Its unique structural features make it a valuable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further, contributing to advancements in treating some of the most pressing health challenges faced today.
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